1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromene-pyrrole-dione scaffold. Key structural features include:
- Aryl substituent: A 2-fluorophenyl group at position 1, which enhances electronic and steric properties compared to non-fluorinated analogs.
- Chromeno substituents: 6,7-Dimethyl groups, which influence lipophilicity and crystallinity.
Synthetic routes for such derivatives involve multicomponent reactions (MCRs) using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . These methods enable rapid diversification of substituents, yielding libraries of 223 analogs .
Properties
IUPAC Name |
1-(2-fluorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O4/c1-11-8-15-17(9-12(11)2)29-22-19(21(15)27)20(14-6-4-5-7-16(14)24)26(23(22)28)18-10-13(3)30-25-18/h4-10,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZHUXLAMFLHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic synthesis
Formation of Chromeno-Pyrrole Core: The initial step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of Fluorophenyl Group: This step usually involves a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced using a fluorinated benzene derivative.
Attachment of Isoxazolyl Group: The isoxazolyl group is typically introduced via a cycloaddition reaction involving a nitrile oxide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorophenyl and isoxazolyl moieties, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a unique heterocyclic scaffold comprising a dihydrochromeno[2,3-c]pyrrole core and an isoxazole ring. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The structural complexity contributes to its diverse biological activities and chemical reactivity.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of pharmacological activities. The specific applications of 1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include:
- Antitumor Activity : Preliminary studies suggest that derivatives of chromeno-pyrrole systems demonstrate potential antitumor effects. The compound may interact with specific enzymes or receptors involved in tumor growth and proliferation.
- Anti-inflammatory Properties : Compounds within this class have been observed to modulate inflammatory pathways, indicating potential use in treating inflammatory diseases.
- Neuroprotective Effects : The unique structure may confer neuroprotective properties, making it a candidate for research into neurodegenerative diseases.
Interaction Studies
Interaction studies typically focus on the compound's binding affinity with biological targets such as enzymes or receptors. Techniques employed include:
- Molecular Docking : This computational method predicts how the compound interacts with target proteins at the molecular level.
- Surface Plasmon Resonance : A quantitative method to measure binding interactions in real-time.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects is largely dependent on its interaction with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Group
1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Aryl group : 3-Isopropoxyphenyl replaces 2-fluorophenyl.
- Synthesis : Similar MCR protocols apply, demonstrating the modularity of aryl aldehyde inputs .
7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Substituents : 7-Chloro and 6-methyl vs. 6,7-dimethyl in the target compound.
- The reduced methyl substitution may lower melting points compared to the dimethyl analog .
Heterocyclic Moiety Variations
Dihydropyrano[2,3-c]pyrazole-5-carbonitrile Derivatives
- Core structure: Pyrano-pyrazole replaces chromeno-pyrrole.
- Example: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
- However, the absence of the chromene-dione system reduces planarity, affecting π-stacking interactions .
Reactivity and Downstream Modifications
All chromeno[2,3-c]pyrrole-3,9-diones undergo ring-opening reactions with hydrazine hydrate to form 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. For example:
- 5{4–18-20} : Derived from a chlorobenzyl-substituted precursor, this pyrazolone exhibits a melting point of 247–249°C and distinct IR bands at 1689 cm⁻¹ (C=O stretch) .
- Target compound reactivity : The 6,7-dimethyl groups may sterically hinder hydrazine attack, requiring longer reaction times compared to less-substituted analogs .
Data Tables
Table 1: Physical Properties of Selected Analogs
Biological Activity
1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activities. This article presents a detailed overview of its biological activity, including antibacterial properties, antiproliferative effects, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates both chromeno and pyrrole moieties. This structural diversity contributes to its varied biological activities.
Antibacterial Activity
Research has demonstrated that derivatives of chromeno[2,3-c]pyrrole exhibit significant antibacterial properties. Specifically, studies have shown that compounds similar to 1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione display activity against Gram-positive and Gram-negative bacteria. For instance:
- In vitro tests indicated comparable efficacy to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .
- The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against various cancer cell lines. Notable findings include:
- Significant inhibition of cell proliferation in breast and colon cancer cell lines .
- The compound's activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antioxidant Activity
The antioxidant potential of 1-(2-Fluorophenyl)-6,7-dimethyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been investigated. Studies suggest that:
- The compound exhibits free radical scavenging activity, which is beneficial in reducing oxidative stress .
- This property could be linked to its phenolic structure that allows for electron donation to neutralize free radicals.
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of related compounds. Below is a summary table highlighting key findings from recent research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
